Ethyl alpha-diazobutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

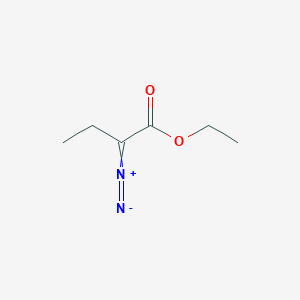

Ethyl alpha-diazobutanoate is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalytic Reactions

Cyclopropanation Reactions

Ethyl alpha-diazobutanoate is primarily utilized in cyclopropanation reactions, where it serves as a carbene precursor. The use of rhodium catalysts has been extensively studied for these reactions, demonstrating high enantioselectivity and diastereoselectivity. For instance, the reaction of this compound with olefins has shown promising results, achieving yields of cyclopropanes with excellent enantioselectivity (up to 99% enantiomeric excess) when using specific rhodium catalysts like Rh2(S-PTTL)4 at low temperatures .

Table 1: Summary of Cyclopropanation Studies Using this compound

| Catalyst | Conditions | Yield (%) | Enantioselectivity (%) |

|---|---|---|---|

| Rh2(S-PTTL)4 | -78 °C | High | Up to 99 |

| Rh2(OAc)4 | Room Temperature | Moderate | Varies |

| Rh2(TPA)4 | Varies | Low | Poor |

Intermolecular Reactions

N-H Insertion Reactions

Recent studies have explored the use of this compound in N-H insertion reactions catalyzed by rhodium complexes. These reactions have implications for the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals . The ability to selectively form C-N bonds while minimizing side reactions is a significant advantage of using this diazo compound.

Mechanistic Insights

Research has delved into the mechanistic pathways of reactions involving this compound. Computational studies suggest that steric effects play a crucial role in determining the selectivity of these reactions. For example, the free energy of activation for cyclopropanation was found to be lower than that for competing β-hydride migration pathways, indicating favorable conditions for cyclopropane formation under specific catalytic environments .

Biological Applications

Antimicrobial and Anthelmintic Potentials

Emerging studies have investigated derivatives of this compound for their biological activities, including antimicrobial and anthelmintic properties. Research indicates that certain derivatives exhibit potent activity against multidrug-resistant pathogens, showcasing their potential as lead compounds for drug development .

Table 2: Biological Activity of this compound Derivatives

| Compound | Activity Type | MIC (mg/ml) |

|---|---|---|

| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate | Antimicrobial | 0.073 (E. coli) |

| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate | Anthelmintic | Effective against P. posthuma |

Conclusion and Future Directions

This compound stands out as a valuable compound in synthetic organic chemistry due to its ability to participate in various catalytic reactions and its potential biological applications. Ongoing research aims to further explore its reactivity patterns and expand its utility in drug development and synthesis methodologies.

The research community continues to investigate more efficient catalysts and reaction conditions to enhance yields and selectivity while minimizing environmental impact. Future studies may also focus on the development of novel derivatives with improved biological activities against resistant strains of pathogens.

Eigenschaften

Molekularformel |

C6H10N2O2 |

|---|---|

Molekulargewicht |

142.16 g/mol |

IUPAC-Name |

ethyl 2-diazobutanoate |

InChI |

InChI=1S/C6H10N2O2/c1-3-5(8-7)6(9)10-4-2/h3-4H2,1-2H3 |

InChI-Schlüssel |

MFIFQSWKXGJGRM-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=[N+]=[N-])C(=O)OCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.